Cas no 2680682-87-3 (4-(5-{(tert-butoxy)carbonylamino}-4-(ethoxycarbonyl)-1H-pyrazol-1-yl)benzoic acid)

4-(5-{(tert-Butoxy)carbonylamino}-4-(ethoxycarbonyl)-1H-pyrazol-1-yl)benzoic acid is a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive compounds. Its structure features both a tert-butoxycarbonyl (Boc) protecting group and an ethoxycarbonyl moiety, offering selective reactivity for further functionalization. The benzoic acid group enhances solubility and facilitates conjugation, making it valuable in peptide coupling and linker chemistry. The Boc group provides stability under basic conditions while allowing deprotection under mild acidic conditions, ensuring compatibility with sensitive substrates. This compound is well-suited for applications in medicinal chemistry, where controlled modification of pyrazole derivatives is required. Its high purity and defined reactivity profile make it a reliable building block for complex molecular architectures.
4-(5-{(tert-butoxy)carbonylamino}-4-(ethoxycarbonyl)-1H-pyrazol-1-yl)benzoic acid structure
2680682-87-3 structure
Product Name:4-(5-{(tert-butoxy)carbonylamino}-4-(ethoxycarbonyl)-1H-pyrazol-1-yl)benzoic acid
CAS No:2680682-87-3
MF:C18H21N3O6
MW:375.375844717026
CID:5620913
PubChem ID:165943029
Update Time:2025-05-20

4-(5-{(tert-butoxy)carbonylamino}-4-(ethoxycarbonyl)-1H-pyrazol-1-yl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-28301375
    • 4-(5-{[(tert-butoxy)carbonyl]amino}-4-(ethoxycarbonyl)-1H-pyrazol-1-yl)benzoic acid
    • 2680682-87-3
    • 4-(5-{(tert-butoxy)carbonylamino}-4-(ethoxycarbonyl)-1H-pyrazol-1-yl)benzoic acid
    • Inchi: 1S/C18H21N3O6/c1-5-26-16(24)13-10-19-21(12-8-6-11(7-9-12)15(22)23)14(13)20-17(25)27-18(2,3)4/h6-10H,5H2,1-4H3,(H,20,25)(H,22,23)
    • InChI Key: DVALWGSIKOKYKM-UHFFFAOYSA-N
    • SMILES: O(C(NC1=C(C(=O)OCC)C=NN1C1C=CC(C(=O)O)=CC=1)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 375.14303540g/mol
  • Monoisotopic Mass: 375.14303540g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 8
  • Complexity: 554
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 120Ų

4-(5-{(tert-butoxy)carbonylamino}-4-(ethoxycarbonyl)-1H-pyrazol-1-yl)benzoic acid Pricemore >>

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Additional information on 4-(5-{(tert-butoxy)carbonylamino}-4-(ethoxycarbonyl)-1H-pyrazol-1-yl)benzoic acid

Comprehensive Overview of 4-(5-{(tert-butoxy)carbonylamino}-4-(ethoxycarbonyl)-1H-pyrazol-1-yl)benzoic acid (CAS No. 2680682-87-3)

4-(5-{(tert-butoxy)carbonylamino}-4-(ethoxycarbonyl)-1H-pyrazol-1-yl)benzoic acid (CAS No. 2680682-87-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the class of pyrazole derivatives, which are known for their versatile applications in drug discovery and material science. The presence of both tert-butoxycarbonyl (Boc) and ethoxycarbonyl groups in its structure makes it a valuable intermediate for synthesizing more complex molecules. Researchers are particularly interested in its potential role as a building block for small-molecule inhibitors and bioconjugation agents.

In recent years, the demand for custom synthesis and high-purity intermediates like 4-(5-{(tert-butoxy)carbonylamino}-4-(ethoxycarbonyl)-1H-pyrazol-1-yl)benzoic acid has surged, driven by advancements in medicinal chemistry and combinatorial libraries. The compound's unique structural features enable its use in peptide coupling reactions and protecting group strategies, which are critical for developing targeted therapies. Its CAS No. 2680682-87-3 is frequently searched in databases such as SciFinder and PubChem, reflecting its relevance in academic and industrial settings.

One of the trending topics in the scientific community is the exploration of green chemistry approaches for synthesizing such intermediates. 4-(5-{(tert-butoxy)carbonylamino}-4-(ethoxycarbonyl)-1H-pyrazol-1-yl)benzoic acid can be synthesized using catalytic methods that minimize waste and reduce energy consumption. This aligns with the growing emphasis on sustainable manufacturing practices, a key concern for pharmaceutical companies and regulatory agencies worldwide.

Another area of interest is the compound's potential application in proteomics and chemical biology. Its Boc-protected amine functionality allows for selective deprotection, making it useful in solid-phase synthesis and labeling techniques. Researchers are also investigating its role in covalent inhibitor design, a hot topic in drug development due to its promise for treating resistant diseases.

From a commercial perspective, suppliers of 4-(5-{(tert-butoxy)carbonylamino}-4-(ethoxycarbonyl)-1H-pyrazol-1-yl)benzoic acid often highlight its high purity (>98%) and batch-to-batch consistency, which are essential for GMP compliance. The compound is typically available in milligram to kilogram quantities, catering to both research-scale and pilot-scale projects. Its stability under ambient conditions further enhances its practicality for global shipping and long-term storage.

In summary, 4-(5-{(tert-butoxy)carbonylamino}-4-(ethoxycarbonyl)-1H-pyrazol-1-yl)benzoic acid (CAS No. 2680682-87-3) represents a critical tool for modern organic synthesis and drug discovery. Its multifaceted applications, coupled with the rising demand for sustainable and high-performance intermediates, position it as a compound of enduring significance in the life sciences sector.

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